molecular formula C10H14N2O2 B1287467 N-[4-(2-aminoethoxy)phenyl]acetamide

N-[4-(2-aminoethoxy)phenyl]acetamide

Cat. No.: B1287467
M. Wt: 194.23 g/mol
InChI Key: GMAAGXQXYFWZEH-UHFFFAOYSA-N
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Description

N-[4-(2-Aminoethoxy)phenyl]acetamide is a phenoxy acetamide derivative of interest in medicinal chemistry and anticancer research. With the molecular formula C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol, this compound serves as a molecular building block for researchers designing and synthesizing novel pharmaceutical compounds . Phenoxy acetamide derivatives are investigated for their diverse biological activities, including potential use as cytotoxic and anti-proliferative agents . Research into similar frameworks has shown that such compounds can be screened for efficacy against multiple cancer cells, with some demonstrating potent cytotoxic activity and anti-tumor effects in studies . The compound's structure, featuring both acetamide and aminoethoxy functional groups, makes it a valuable intermediate for the development of new therapeutic candidates. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[4-(2-aminoethoxy)phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

GMAAGXQXYFWZEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-[4-(2-aminoethoxy)phenyl]acetamide and related phenylacetamide derivatives:

Table 1: Structural and Pharmacological Comparison of Selected Phenylacetamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Key Findings/Applications References
This compound 2-Aminoethoxy C₁₀H₁₄N₂O₂ 194.23 Not explicitly reported Structural analog with potential metabolic/biological interactions inferred from related compounds
N-(4-Ethoxyphenyl)acetamide Ethoxy C₁₀H₁₃NO₂ 179.22 Analgesic (inferred) Used in drug screening; similar backbone to paracetamol derivatives
N-[4-(Benzyloxy)phenyl]acetamide Benzyloxy C₁₅H₁₅NO₂ 241.29 Not reported Increased lipophilicity due to benzyl group
N-(4-Methoxyphenyl)acetamide Methoxy C₉H₁₁NO₂ 165.19 Antimicrobial (related compounds) Crystal structure published; used in antimicrobial studies
Compound 35 (from ) 4-Methylpiperazinyl sulfonyl Undisclosed Undisclosed Analgesic (superior to paracetamol) Synthetic sulfonamide derivative with marked anti-nociceptive activity
N-(4-Chlorophenyl)acetamide derivatives Chloro + hydroxyl Varies (e.g., C₈H₇ClNO) ~185–220 Antimicrobial Photodegradation products of paracetamol with confirmed bioactivity

Key Analysis:

This could improve bioavailability . Sulfonamide and Piperazinyl Groups: Compounds like ’s Compound 35 (4-methylpiperazinyl sulfonyl substituent) demonstrate how electron-withdrawing groups can enhance analgesic efficacy by modulating receptor interactions .

The amino group may further influence pharmacokinetics, such as prolonged half-life or altered metabolism . Antimicrobial Activity: Chlorinated derivatives (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) exhibit antimicrobial effects, highlighting the role of halogenation in bioactivity. The aminoethoxy group’s basicity could similarly enhance interactions with microbial targets .

Metabolic and Safety Considerations: The primary amine in this compound may serve as a site for glucuronidation or oxidation, affecting metabolic stability. In contrast, methoxy or benzyloxy groups are typically metabolized via demethylation or hydroxylation, respectively .

Preparation Methods

Reaction Scheme

The overall reaction can be summarized as follows:

$$
\text{4-(2-aminoethoxy)aniline} + \text{acetic anhydride} \rightarrow \text{this compound}
$$

After the formation of the amide, treatment with hydrochloric acid yields the hydrochloride salt form of the compound.

Detailed Preparation Steps

  • Amination and Protection :

    • React 4-hydroxyphenylacetamide with 2-aminoethanol in the presence of a coupling agent (e.g., EDC or DCC) to introduce the aminoethoxy group.
  • Acetylation :

    • Treat the intermediate with acetic anhydride or acetyl chloride in a solvent such as dichloromethane at low temperatures (0–5°C) to prevent over-acetylation.
  • Salt Formation :

    • Add hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Industrial Production Methods

In industrial settings, large-scale synthesis of this compound involves optimized reaction conditions to enhance yield and purity. Key strategies include:

  • Utilization of high-purity reagents.
  • Advanced purification techniques such as recrystallization and chromatography.
  • Monitoring reaction progress using techniques like HPLC or FTIR.

Optimization of reaction conditions can significantly improve yields. Some strategies include:

  • Adjusting stoichiometry (e.g., using a 1:1.2 molar ratio of amine to acetic anhydride).
  • Modifying solvent polarity to enhance solubility.
  • Reducing reaction time to minimize side reactions.

These adjustments can elevate yields from approximately 60% to over 85%.

Method Yield (%) Key Reagents Notes
Acetic Anhydride Method ~80 Acetic anhydride, HCl Commonly used in laboratory synthesis
Acetyl Chloride Method ~85 Acetyl chloride, EDC/DCC Higher yield with careful temperature control
Alternative Methods (e.g., via azides) Variable Triphenylphosphine, THF More complex but can offer different derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(2-aminoethoxy)phenyl]acetamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or aniline derivatives. For example, a substitution reaction using 4-aminophenol with 2-bromoethylamine under alkaline conditions can yield the 2-aminoethoxy substituent, followed by acetylation with acetic anhydride. Key factors include temperature control (e.g., 60–80°C for substitution), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization to achieve >90% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the acetamide group (δ ~2.1 ppm for CH3_3, δ ~168 ppm for carbonyl) and the 2-aminoethoxy chain (δ ~3.5–4.0 ppm for OCH2_2, δ ~1.8 ppm for NH2_2).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 224.1056 for C10_{10}H14_{14}N2_2O2_2).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify impurities .

Q. What are the primary metabolic pathways and cytochrome P450 enzymes involved in the biotransformation of this compound?

  • Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to identify phase I metabolism. Incubate the compound with NADPH and monitor metabolites via LC-MS. CYP3A4 and CYP2D6 are likely involved in oxidative deamination or O-dealkylation of the 2-aminoethoxy group. Phase II metabolism may involve glucuronidation of the acetamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -SO2_2NH2_2) at the phenyl ring to enhance binding to pain receptors, as seen in analogs like N-(4-sulfamoylphenyl)acetamide .
  • In Vitro Assays : Test analogs in COX-2 inhibition or TRPV1 receptor binding assays to correlate structural changes with anti-nociceptive activity.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins like cyclooxygenase isoforms .

Q. What strategies address discrepancies in reported biological activities of this compound analogs across different studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell lines (e.g., RAW264.7 for inflammation studies) and animal models (e.g., carrageenan-induced paw edema in rats).
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers. For instance, conflicting analgesic results may stem from variations in dosing regimens (10–50 mg/kg) or measurement endpoints (mechanical vs. thermal hyperalgesia) .

Q. How can researchers evaluate the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). Compare with computational predictions via Hansen solubility parameters.
  • Stability : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The 2-aminoethoxy group may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

Q. What in silico approaches predict the binding affinity and selectivity of this compound towards target proteins?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into COX-2 or serotonin receptors. Prioritize poses with hydrogen bonds to Ser530 (COX-2) or hydrophobic interactions with TRPV1 channels.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) to rank derivatives .

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